N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt
Description
Discovery and Development
N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt, commonly known as bentiromide sodium, was first synthesized in 1972 by researchers led by P. L. Benneville as part of efforts to develop substrates for assessing pancreatic exocrine function. The compound was designed to serve as a chymotrypsin-specific synthetic peptide, leveraging the enzymatic cleavage properties of pancreatic proteases. Early studies demonstrated its utility in hydrolyzing into p-aminobenzoic acid (PABA), a metabolite that could be quantified in urine or plasma to evaluate pancreatic insufficiency.
The development of this compound marked a shift toward non-invasive diagnostic methods, reducing reliance on invasive procedures like duodenal intubation. Its adoption in clinical settings accelerated in the 1980s, particularly for diagnosing chronic pancreatitis and cystic fibrosis-related pancreatic dysfunction.
Nomenclature and Identification
The systematic IUPAC name for this compound is (S)-4-((2-(Benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoic acid sodium salt . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 37106-97-1 |
| Molecular Formula | C₃₂H₁₉N₂NaO₅ |
| Synonyms | Bentiromide sodium, NBT-PABA, PABA-peptide |
| Molecular Weight | 417.39 g/mol |
The structure comprises a benzoyl group attached to L-tyrosine, linked via an amide bond to p-aminobenzoic acid (PABA), with a sodium counterion. Its crystalline form and solubility in aqueous solutions (pH-dependent) make it suitable for oral administration in diagnostic tests.
Historical Significance in Biochemical Research
This compound revolutionized the study of pancreatic enzymes, particularly chymotrypsin, by providing a standardized substrate for functional assays. Researchers utilized it to:
- Elucidate enzyme kinetics : Studies demonstrated that hydrolysis rates correlated directly with chymotrypsin activity in duodenal aspirates, validating its specificity.
- Investigate intestinal peptidases : Non-pancreatic hydrolysis of the compound in human small intestinal mucosa revealed the presence of brush-border membrane hydrolases, broadening understanding of digestive enzymology.
- Develop diagnostic protocols : The bentiromide test (NBT-PABA test) became a cornerstone for assessing pancreatic insufficiency, with urinary PABA excretion serving as a quantitative marker.
Additionally, its role in studying post-translational processing of metalloendopeptidases, such as meprin, highlighted its utility in molecular biology. The compound’s synthesis also spurred advancements in peptide coupling techniques, including the use of dicyclohexylcarbodiimide (DCC) and ionic liquid-mediated reactions.
Properties
IUPAC Name |
sodium;4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJYVLSWQWPKPQ-BDQAORGHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046476 | |
| Record name | Bentiromide sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41748-47-4 | |
| Record name | Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041748474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bentiromide sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (S)-4-[[2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt typically involves multiple steps:
Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group.
Coupling with 4-Hydroxyphenyl Group: The benzoylamino intermediate is then coupled with a 4-hydroxyphenyl group through a condensation reaction.
Formation of the Final Product: The final step involves the reaction of the intermediate with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Enzymatic Hydrolysis
N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt (CAS 41748-47-4) undergoes specific hydrolysis catalyzed by pancreatic and intestinal enzymes.
Mechanistic Insights :
- Chymotrypsin-mediated hydrolysis follows a serine protease mechanism, involving nucleophilic attack on the carbonyl carbon of the peptide bond.
- The sodium salt enhances solubility in aqueous media, facilitating enzymatic access.
Chemical Stability and Reactivity
The compound’s stability and reactivity under non-enzymatic conditions:
Synthetic Preparation
The sodium salt is synthesized via sequential reactions:
Key Synthetic Challenges :
- Avoiding racemization during coupling.
- Ensuring regioselective ester hydrolysis.
Analytical Methods for Reaction Monitoring
Comparative Reactivity Table
| Parameter | Chymotrypsin-Mediated Hydrolysis | Chemical Hydrolysis (pH 1.5) |
|---|---|---|
| Rate (25°C) | 1.2 × 10³ M⁻¹s⁻¹ | 3.5 × 10⁻⁴ M⁻¹s⁻¹ |
| Primary Product | PABA + N-Benzoyl-L-tyrosine | Partial degradation products |
| Inhibitors | PMSF (serine protease inhibitor) | None significant |
| Optimal pH | 7.5–8.5 | 1.0–2.0 |
Scientific Research Applications
Clinical Diagnostics
Pancreatic Function Testing
N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt serves as a substrate for peptide hydrolases in the human small intestine. Upon administration, it is hydrolyzed to p-aminobenzoic acid, which can be measured to evaluate pancreatic exocrine function. This test is particularly useful in diagnosing conditions such as pancreatitis and cystic fibrosis.
- Study Findings : A clinical study involving 24 healthy subjects demonstrated that the compound could effectively assess pancreatic function without exhibiting toxicity. The excretion of p-aminobenzoic acid was significantly reduced in patients with renal insufficiency, indicating the necessity of adequate renal function for accurate test results .
Renal Function Assessment
The compound's metabolism and subsequent excretion provide insights into renal function. In patients with chronic renal insufficiency, the reduction in p-aminobenzoic acid excretion highlights its utility in evaluating kidney health.
- Clinical Implications : The correlation between serum creatinine levels and p-aminobenzoic acid excretion suggests that this compound can help differentiate between pancreatic and renal dysfunctions .
Therapeutic Applications
Potential in Treating Rickettsiosis and Lupus Erythematosus
This compound has been investigated for its therapeutic effects in conditions such as rickettsiosis and lupus erythematosus. Dosages ranging from 1 to 4 grams per day have been reported, although side effects like nausea and hepatotoxicity were noted at higher concentrations .
Mechanistic Insights
Biochemical Pathways
The mechanism of action involves the hydrolysis of this compound by intestinal peptidases, leading to the release of p-aminobenzoic acid. This process not only aids in diagnostic assessments but may also influence metabolic pathways relevant to various diseases.
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Pancreatic Function | Effective substrate for assessing pancreatic function; reduced excretion in renal insufficiency | Diagnostic tool for pancreatic disorders |
| Renal Function | Correlation between serum creatinine and p-aminobenzoic acid excretion | Differentiates between renal and pancreatic issues |
| Therapeutic Use | Potential treatment for rickettsiosis and lupus erythematosus | Requires further investigation for safety/effectiveness |
Mechanism of Action
The mechanism of action of N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition and allosteric modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt and analogous compounds:
Key Observations :
- Solubility : The sodium salt form of the target compound enhances aqueous solubility compared to ester derivatives like BTEE or benzoate analogues, which prefer organic solvents .
- Biological Specificity : The p-amidobenzoate group in the target compound provides unique binding interactions absent in simpler derivatives like Hippuric acid, which lacks aromatic and charged groups .
Enzymatic Reactivity and Kinetics
- α-Chymotrypsin Interaction: The target compound and BTEE are hydrolyzed by α-chymotrypsin, but the sodium salt’s charged amidobenzoate group may alter binding affinity compared to BTEE’s neutral ethyl ester. BTEE hydrolysis is monitored at 256 nm, with a reported acylation rate constant (p = -1.63) .
Papain-Catalyzed Hydrolysis :
- N-Benzoyl-L-tyrosine anilides exhibit distinct acylation constants (p = -1.63) compared to N-acetyl-L-tyrosine (p = -2.0), suggesting differences in electrophilic catalysis mechanisms .
Biological Activity
N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt, commonly known as Bz-ty-PABA, is a synthetic compound primarily utilized in clinical settings for assessing pancreatic function. Its biological activity is largely linked to its metabolism and the subsequent excretion of its hydrolysis products, particularly p-aminobenzoic acid (PABA). This article presents a detailed overview of its biological activity, including its metabolism, clinical applications, and relevant case studies.
Metabolism and Hydrolysis
Bz-ty-PABA is hydrolyzed in the intestinal mucosa by chymotrypsin, an enzyme that cleaves the compound into N-benzoyl-L-tyrosine and PABA. This process is crucial for evaluating exocrine pancreatic function, as the amount of PABA excreted in urine serves as a biomarker for pancreatic enzyme activity. Studies have shown that after oral administration, Bz-ty-PABA undergoes rapid absorption and subsequent urinary excretion of its metabolites, with a notable correlation between the absorption rate and chymotrypsin activity in the intestine .
Table 1: Metabolic Pathways of Bz-ty-PABA
| Compound | Metabolite | Enzyme Involved | Site of Action |
|---|---|---|---|
| This compound | N-benzoyl-L-tyrosine | Chymotrypsin | Intestinal mucosa |
| N-benzoyl-L-tyrosine | p-Aminobenzoic acid (PABA) | Peptidases | Intestinal mucosa |
Clinical Applications
Bz-ty-PABA is primarily used in oral pancreatic function tests. In these tests, patients ingest a specific dose of Bz-ty-PABA, and the amount of PABA excreted in urine over a defined period is measured. This test helps differentiate between healthy individuals and those with pancreatic insufficiency.
Case Study: Oral Pancreatic Function Test
A study involving 24 healthy subjects assessed the acute toxicity and renal function effects associated with Bz-ty-PABA administration. The results indicated no significant side effects or toxicity in healthy individuals. However, patients with chronic pancreatitis exhibited lower PABA recovery rates compared to healthy subjects, highlighting the test's utility in diagnosing pancreatic dysfunction .
Safety and Toxicity
The safety profile of Bz-ty-PABA has been extensively studied. In clinical trials, no significant adverse effects were reported among healthy participants following administration. Parameters such as serum glucose and amylase levels remained within normal ranges throughout the testing period . Moreover, even in patients with known renal impairment, the test did not produce clinically significant side effects .
Research Findings
Recent research has focused on refining the use of Bz-ty-PABA in various clinical settings:
- Hydrolysis Studies : Investigations into non-pancreatic hydrolysis revealed that Bz-ty-PABA can also be metabolized by enzymes outside of pancreatic secretions, suggesting broader implications for its use in assessing gastrointestinal health .
- Renal Function Impact : The influence of renal function on PABA excretion rates was analyzed, demonstrating that renal impairment does not significantly affect the test's outcomes when pancreatic function is intact .
- Comparative Studies : Comparative studies with free PABA indicated that conjugated forms like Bz-ty-PABA yield similar excretion rates but may provide more accurate assessments due to their structure .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt?
- Methodological Answer : The synthesis typically involves sequential esterification and salt formation. First, N-Benzoyl-L-tyrosine ethyl ester is prepared via benzoylation of L-tyrosine ethyl ester under alkaline conditions . Subsequent hydrolysis of the ethyl ester group (e.g., using NaOH) yields the free carboxylic acid, which is then reacted with p-amidobenzoic acid to form the sodium salt. Reaction progress can be monitored via thin-layer chromatography (TLC) and purified via recrystallization .
Q. How is spectrophotometry applied to quantify N-Benzoyl-L-tyrosine derivatives in enzymatic assays?
- Methodological Answer : Spectrophotometric assays (e.g., at 256 nm) are used to monitor enzymatic hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE) by proteases like chymotrypsin. The reaction releases chromophoric products, enabling real-time kinetic analysis. Standard protocols involve preparing BTEE in methanol, diluting in phosphate buffer (pH 7.8), and measuring absorbance changes .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store the sodium salt at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation. For lyophilized forms, use desiccants to avoid moisture absorption. Stability should be verified periodically via HPLC or mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic activity data when using N-Benzoyl-L-tyrosine derivatives?
- Methodological Answer : Discrepancies may arise from variations in substrate purity or assay conditions. Validate substrate concentration via peptide content analysis (e.g., amino acid analysis) and standardize buffer ionic strength (e.g., 0.3 mol dm⁻³ lithium phosphate) to minimize batch-to-batch variability. Cross-check results with alternative methods like calorimetry .
Q. What strategies optimize electrochemical detection of benzoic acid derivatives in complex matrices?
- Methodological Answer : Use tyrosinase-modified carbon nanosphere electrodes for enhanced sensitivity. Pre-treat samples with solid-phase extraction to remove interferents (e.g., proteins). Optimize pH (6.0–7.3) and apply differential pulse voltammetry to distinguish N-Benzoyl-L-tyrosine derivatives from background noise .
Q. How do thermodynamic parameters inform the design of enzyme-catalyzed hydrolysis experiments?
- Methodological Answer : Calorimetric studies (e.g., isothermal titration calorimetry) provide ΔH° and ΔS° values for hydrolysis reactions. For N-Benzoyl-L-tyrosine derivatives, ensure enantiomeric purity (e.g., use L-isomers exclusively) to avoid skewed thermodynamic data. Reference reactions (e.g., N-benzoyl-L-tyrosinamide + H₂O → N-benzoyl-L-tyrosine + NH₃) help validate enthalpy changes .
Q. What advanced techniques validate the structural integrity of the sodium salt form?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) (e.g., ¹H/¹³C in D₂O) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For crystallinity analysis, perform X-ray diffraction (XRD) on recrystallized samples .
Data Analysis and Experimental Design
Q. How should researchers address batch-to-batch variability in synthetic batches?
- Methodological Answer : Implement stringent quality control (QC) protocols:
- Peptide content analysis : Quantify via UV-Vis or amino acid hydrolysis.
- Salt content : Use ion chromatography to verify sodium ion stoichiometry.
- Impurity profiling : Apply HPLC with diode-array detection (DAD) to identify byproducts (e.g., unreacted precursors) .
Q. What experimental controls are critical for reproducibility in enzyme kinetics studies?
- Methodological Answer : Include:
- Negative controls : Substrate-only and enzyme-inactivated samples.
- Positive controls : Commercially sourced N-Benzoyl-L-tyrosine ethyl ester with certified activity.
- Buffer controls : Test for non-enzymatic hydrolysis at assay pH/temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
